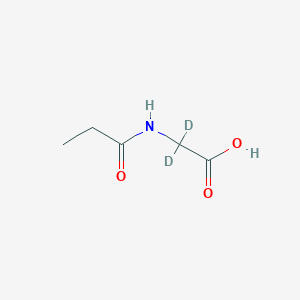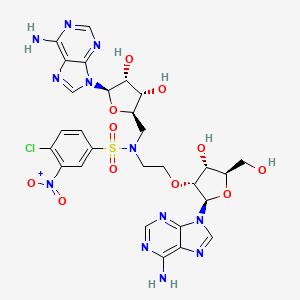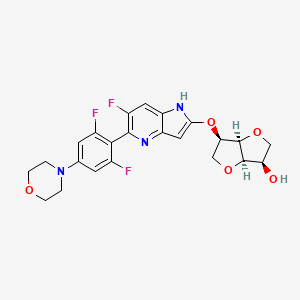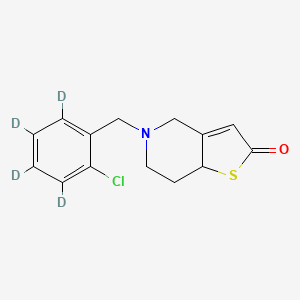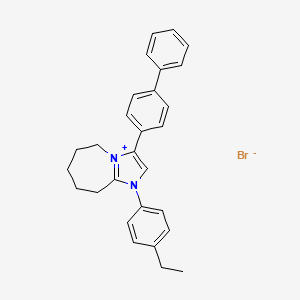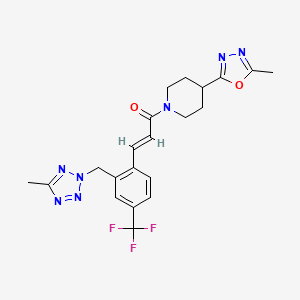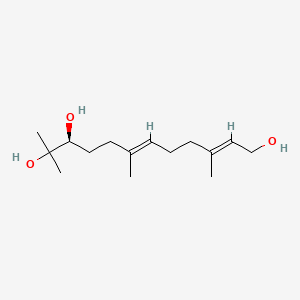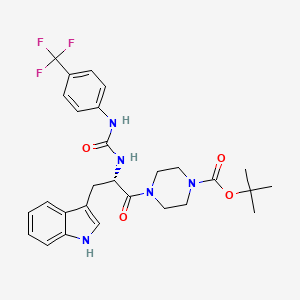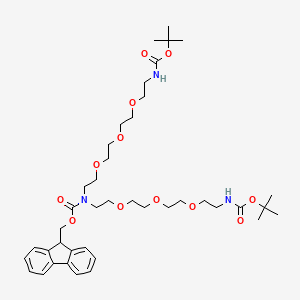
Fmoc-N-bis-PEG3-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N-bis-PEG3-NH-Boc is a cleavable linker compound consisting of three polyethylene glycol units. It is primarily used in the synthesis of antibody-drug conjugates (ADCs). The compound has a molecular formula of C41H63N3O12 and a molecular weight of 789.95 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-bis-PEG3-NH-Boc involves multiple steps, including the protection and deprotection of functional groupsThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-N-bis-PEG3-NH-Boc undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the drug molecule from the antibody-drug conjugate.
Substitution Reactions: The PEG chain can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Cleavage Reactions: Common reagents include acids and enzymes that can cleave the PEG linker.
Substitution Reactions: Reagents such as alkyl halides and nucleophiles are used under mild conditions to introduce new functional groups
Major Products Formed
The major products formed from these reactions include the cleaved drug molecule and modified PEG chains with new functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-N-bis-PEG3-NH-Boc is used as a linker in the synthesis of complex molecules, including ADCs. It facilitates the attachment of drug molecules to antibodies, enhancing their therapeutic efficacy .
Biology
In biological research, the compound is used to study the interactions between drug molecules and their targets. It helps in the development of targeted therapies for various diseases .
Medicine
In medicine, this compound is used in the development of ADCs for cancer treatment. The cleavable linker allows for the controlled release of the drug molecule at the target site, minimizing side effects .
Industry
In the pharmaceutical industry, the compound is used in the large-scale production of ADCs. Its stability and ease of use make it a valuable tool for drug development .
Wirkmechanismus
The mechanism of action of Fmoc-N-bis-PEG3-NH-Boc involves the cleavage of the PEG linker, releasing the drug molecule from the antibody-drug conjugate. The molecular targets include specific enzymes and receptors on the surface of cancer cells. The pathways involved include the internalization of the ADC and the subsequent release of the drug molecule inside the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-NH-PEG-COOH: Another PEGylated compound used in drug delivery.
Fmoc-Gly-Gly-Phe-OtBu: A peptide-based linker used in the synthesis of ADCs
Uniqueness
Fmoc-N-bis-PEG3-NH-Boc is unique due to its cleavable nature and the presence of three PEG units, which enhance its solubility and biocompatibility. This makes it particularly suitable for use in ADCs, where controlled drug release is crucial .
Eigenschaften
Molekularformel |
C41H63N3O12 |
|---|---|
Molekulargewicht |
790.0 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N,N-bis[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C41H63N3O12/c1-40(2,3)55-37(45)42-15-19-48-23-27-52-29-25-50-21-17-44(18-22-51-26-30-53-28-24-49-20-16-43-38(46)56-41(4,5)6)39(47)54-31-36-34-13-9-7-11-32(34)33-12-8-10-14-35(33)36/h7-14,36H,15-31H2,1-6H3,(H,42,45)(H,43,46) |
InChI-Schlüssel |
CLKKSCKSSNVZKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)OC(C)(C)C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


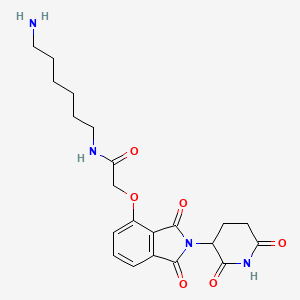
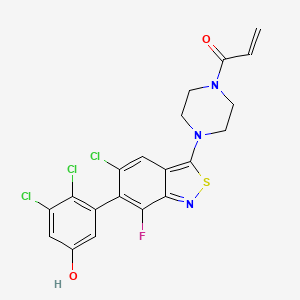
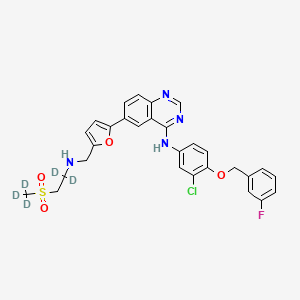

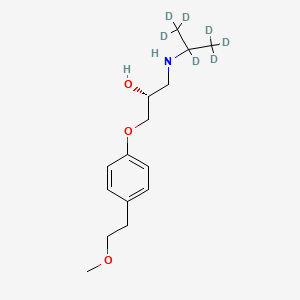
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
